molecular formula C13H15F3N2O B7858756 (4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone

(4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone

Cat. No.: B7858756
M. Wt: 272.27 g/mol
InChI Key: NDABCRANBROHQR-UHFFFAOYSA-N
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Description

(4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone is a compound that features a piperidine ring substituted with a trifluoromethyl group and an aminophenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

    Fluoropiperidines: Compounds with a fluorine substituent on the piperidine ring.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.

Uniqueness: (4-Amino-3-trifluoromethylphenyl)-piperidin-1-yl-methanone is unique due to the combination of the piperidine ring, trifluoromethyl group, and aminophenyl ketone moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-8-9(4-5-11(10)17)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDABCRANBROHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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